molecular formula C17H16ClFN6O2 B2702024 9-butyl-3-(2-chloro-6-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921877-89-6

9-butyl-3-(2-chloro-6-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2702024
CAS RN: 921877-89-6
M. Wt: 390.8
InChI Key: AOOYHLUNPPXKGU-UHFFFAOYSA-N
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Description

The molecule “9-butyl-3-(2-chloro-6-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic compound. It contains several functional groups and rings, including a triazole ring and a purine ring, which are common in many pharmaceutical compounds .

Scientific Research Applications

Structural Analogs and Potential Applications

Adenosine Receptor Ligands Compounds with structural similarity to adenosine receptors have been investigated for their affinity towards human adenosine receptors. Triazolopurines, for example, have shown potential as potent and selective human adenosine A(3) receptor ligands. Such compounds can be utilized in the development of therapeutic agents targeting cardiovascular diseases, inflammatory disorders, and cancer (Okamura et al., 2002).

Antimicrobial Agents The synthesis and evaluation of triazole compounds containing the purine moiety have been explored for their antibacterial properties. This suggests that structurally similar compounds could be developed as new antimicrobial agents, addressing the need for novel antibiotics amid growing resistance to current drugs (Govori, 2017).

Anticancer Agents Research into fused triazolo and pyrrolo purine derivatives has identified compounds with significant anti-proliferative activity against various human cancer cell lines. These findings highlight the potential of triazolopurines in cancer therapy, offering a basis for further exploration into targeted anticancer treatments (Ramya Sucharitha et al., 2021).

Synthesis and Structural Studies Efforts in synthesizing and determining the structure of novel compounds, including those with fluorine-containing indazolones and triazolopyrimidines, contribute to the expanding knowledge of chemical synthesis techniques and the potential for discovering new drugs or research tools (Khlebnicova et al., 2008; Mogilaiah et al., 2010).

Coordination Chemistry Studies on the coordination chemistry of azaxanthinato salts with divalent metal aquacomplexes reveal complex interactions that can be utilized in material science and catalysis research, offering insights into the development of new materials with specific properties (Maldonado et al., 2009).

properties

IUPAC Name

5-butyl-8-(2-chloro-6-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN6O2/c1-3-4-8-24-12-14(26)20-17(27)23(2)15(12)25-13(21-22-16(24)25)11-9(18)6-5-7-10(11)19/h5-7H,3-4,8H2,1-2H3,(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOYHLUNPPXKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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